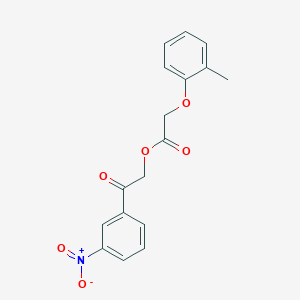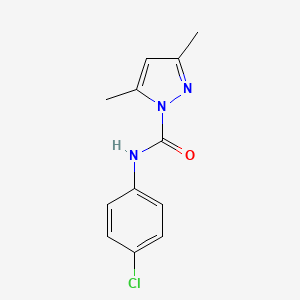
N-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, commonly known as CPPC, is a chemical compound with various scientific research applications. It is a member of the pyrazole family and is synthesized through a multi-step process. CPPC has been found to have a significant impact on the biochemical and physiological processes of the body, making it a valuable tool for research purposes. In
Wirkmechanismus
CPPC exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, CPPC reduces inflammation and pain. NF-κB is a transcription factor that is involved in the regulation of genes that play a role in inflammation and immune response. By downregulating the NF-κB pathway, CPPC reduces inflammation and immune response.
Biochemical and Physiological Effects:
CPPC has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which play a role in inflammation and pain. CPPC has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CPPC has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CPPC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have significant effects on biochemical and physiological processes, making it a valuable tool for research in the fields of cancer, inflammation, and pain. However, there are also limitations to the use of CPPC in lab experiments. Its effects may vary depending on the cell type and experimental conditions. Additionally, its mechanism of action may not be fully understood, leading to potential complications in interpreting experimental results.
Zukünftige Richtungen
There are several future directions for research on CPPC. One direction is the development of new drugs based on the structure of CPPC. Another direction is the investigation of the effects of CPPC on other biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of CPPC and its potential limitations as a research tool.
Conclusion:
In conclusion, CPPC is a valuable tool for scientific research with various applications in the fields of cancer, inflammation, and pain. Its synthesis method is relatively simple, and it has been shown to have significant effects on biochemical and physiological processes. CPPC exerts its effects through the inhibition of COX-2 and the downregulation of the NF-κB pathway. While there are limitations to its use in lab experiments, there are also several future directions for research on CPPC, including the development of new drugs and further investigation of its effects on other biochemical and physiological processes.
Synthesemethoden
CPPC is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The resulting product is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form CPPC. The purity of CPPC can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
CPPC has various scientific research applications, including its use as a pharmaceutical intermediate, a reference standard, and a research tool. It has been found to have antitumor, anti-inflammatory, and analgesic properties, making it a valuable tool for cancer, inflammation, and pain research. CPPC has also been used in the development of new drugs and as a reference standard for the analysis of related compounds.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-9(2)16(15-8)12(17)14-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWBSDPFJSOINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354884 | |
| Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
CAS RN |
70584-44-0 | |
| Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



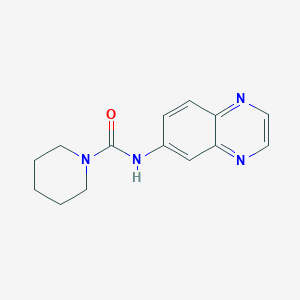
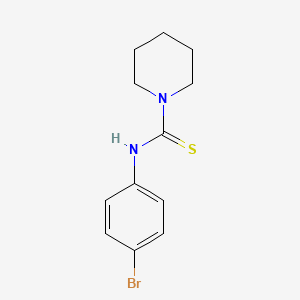
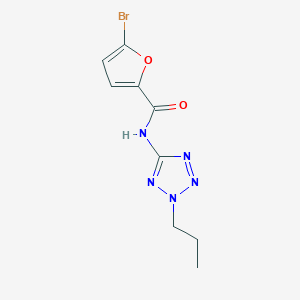
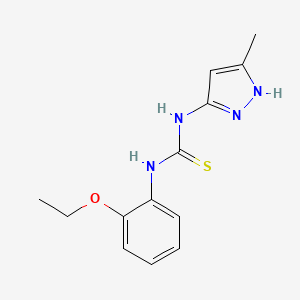
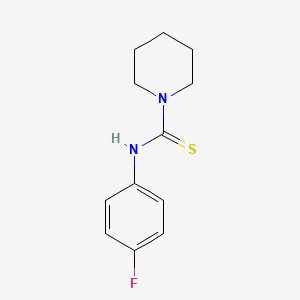
![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)
